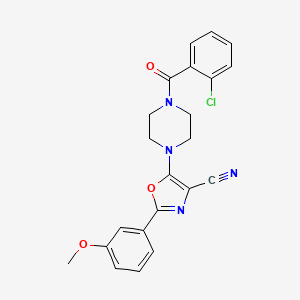

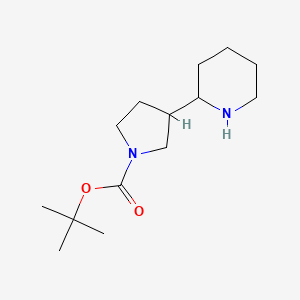

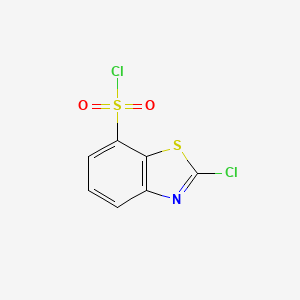

![molecular formula C14H15NO5S2 B2549186 N-(2-hydroxy-2-(thiophène-3-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1251609-65-0](/img/structure/B2549186.png)

N-(2-hydroxy-2-(thiophène-3-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often explored for their potential in medical applications, such as antimicrobial agents and enzyme inhibitors. The structure of the compound suggests it may have interesting interactions with biological systems due to the presence of a thiophene ring, a dihydrobenzodioxine moiety, and a sulfonamide group.

Synthesis Analysis

While the specific synthesis of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is not detailed in the provided papers, similar sulfonamide derivatives have been synthesized for biological evaluation. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized, revealing the importance of the sulfonamide structure in enhancing inhibitory activities . This suggests that the synthesis of sulfonamide derivatives is a strategic approach in the development of new pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a sulfonamide group is known to be significant for the interaction with biological targets. For example, the sulfonamide group in the compounds studied in paper was essential for the advancement of inhibitory activities against protein kinases and angiogenesis. This indicates that the sulfonamide group in "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" could play a key role in its biological interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often related to their biological mechanisms of action. For instance, the inhibition of carbonic anhydrase by sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, involves the formation of a reversible complex with the enzyme, which is a reaction critical for the observed pharmacological effect . This suggests that "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" may also engage in specific chemical reactions with its biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide forms complexes with various metals, leading to different supramolecular architectures and properties . These properties, such as solubility, stability, and photoluminescence, are important for the practical applications of these compounds. The specific properties of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" would need to be experimentally determined to fully understand its potential applications.

Applications De Recherche Scientifique

- Les dérivés du thiophène, y compris notre composé d'intérêt, ont fasciné les scientifiques en tant que molécules biologiquement actives potentielles. Les chercheurs explorent leurs propriétés pharmacologiques, telles que les effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .

- Les chercheurs explorent l'impact du composé sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique. Les investigations comprennent des études in vitro sur l'inhibition de la croissance des cellules tumorales et la cytotoxicité .

- Certains médicaments existants contiennent des fragments de thiophène. Par exemple, le suprofène (un anti-inflammatoire non stéroïdien) et l'articaïne (utilisé comme anesthésique dentaire) présentent des structures de thiophène .

Chimie Médicinale et Développement de Médicaments

Activité Biologique et Potentiel Thérapeutique

Applications Pharmaceutiques

En résumé, “N-(2-hydroxy-2-(thiophène-3-yl)éthyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” promet d'être utilisé dans divers domaines, du développement de médicaments à la science des matériaux. Sa combinaison unique d'éléments structuraux en fait un domaine de recherche passionnant, et les scientifiques continuent d'explorer ses applications multiformes. Si vous souhaitez des détails supplémentaires sur un aspect spécifique, n'hésitez pas à demander

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c16-12(10-3-6-21-9-10)8-15-22(17,18)11-1-2-13-14(7-11)20-5-4-19-13/h1-3,6-7,9,12,15-16H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDKZKLFTDOSKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

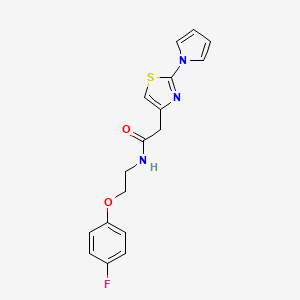

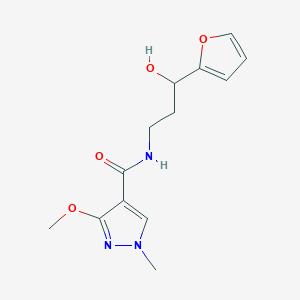

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

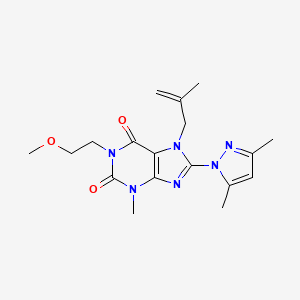

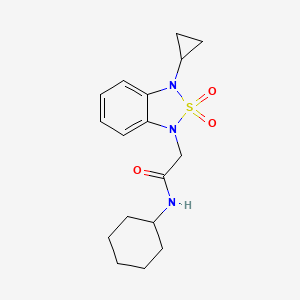

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

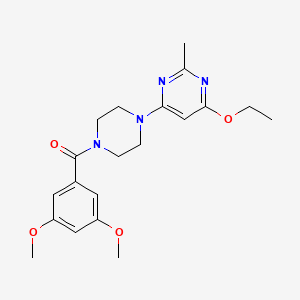

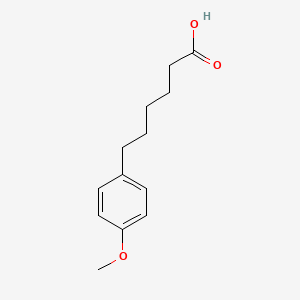

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)